Malic acid, a dicarboxylic acid, exists as two isomers: L-malic acid and D-malic acid. L-malic acid is the predominant form found naturally in fruits like apples and grapes, contributing to their tart taste. [, , ] This organic acid plays a crucial role in various metabolic pathways, including the tricarboxylic acid (TCA) cycle, essential for energy production in living organisms. [, ] Its importance extends to its role as a key intermediate in several biochemical reactions, contributing to the overall metabolic balance in plants and other organisms. [, ] Malic acid is widely used in food, beverage and pharmaceutical industries as an acidulant, flavor enhancer and pH adjuster. [, ]
Malic acid, a white crystalline solid at room temperature, exhibits high solubility in water. [] Its acidic nature gives it a sour taste, making it a popular ingredient in food and beverages. [, ] Its two carboxylic acid functional groups allow it to participate in a variety of chemical reactions, making it a versatile compound in various scientific fields. [, , ]
Malic acid (C₄H₆O₅), a dicarboxylic alpha-hydroxy acid, is characterized by two carboxyl groups and one hydroxyl group attached to an aliphatic carbon chain. Its molecular structure enables properties like high water solubility (558 g/L at 20°C) and acidity (pKa values of 3.40 and 5.20), contributing to its tart taste [1] [9]. The compound exists as stereoisomers: L-malic acid (naturally occurring) and D-malic acid, with industrial production typically yielding a racemic DL-mixture [1] [6].
The acid was first isolated in 1785 by Swedish chemist Carl Wilhelm Scheele from unripe apples. In 1787, French chemist Antoine Lavoisier proposed the name "acide malique" (derived from Latin mālum, meaning apple) [1] [9]. This etymological link persists in taxonomy (e.g., the apple genus Malus) and underscores its historical association with fruit acidity [1] [4].
Malic acid is ubiquitously distributed in the plant kingdom, serving as the primary acid in apples (up to 90% of total acidity), grapes, peaches, cherries, and blackberries [1] [6]. Concentrations vary significantly with ripeness and species; for example, unripe apples contain 4–8 g/kg, which decreases during ripening [1] [4]. In wine grapes, malic acid levels (up to 5 g/L) directly influence perceived tartness [1] [2].
Table 1: Malic Acid Concentration in Select Fruits
Fruit | Typical Concentration (g/kg) | Notes |
---|---|---|
Apples (unripe) | 4–8 | Primary acid; decreases during ripening |
Grapes | 1–5 | Key contributor to wine acidity |
Cherries | 1–3 | Enhances tart-sweet balance |
Blackberries | 0.5–1.5 | Secondary acid after citric acid |
Ecologically, malic acid is integral to plant metabolism and environmental adaptation:
Globally, malic acid is a high-volume organic acid with a market valued at USD 239.3 million in 2024, projected to reach USD 364.8 million by 2032 (CAGR: 5.2–5.4%) [7] [8]. The food and beverage (F&B) sector dominates consumption (73% market share), followed by cosmetics (15%) and pharmaceuticals (5%) [5] [7]. Key economic drivers include:
Asia Pacific leads global production and consumption (43–45% market share), with China as the largest hub due to low production costs and high F&B processing output [7] [8].
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